![molecular formula C10H11BrFNO B14082316 5-bromo-2-fluoro-N-propylbenzamide](/img/structure/B14082316.png)
5-bromo-2-fluoro-N-propylbenzamide
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Overview
Description
5-bromo-2-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms, and the amide nitrogen is bonded to a propyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N-propylbenzamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by amidation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
5-bromo-2-fluoro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
N-(4-fluorophenyl)-3-bromobenzamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
5-bromo-2-fluoro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-propylbenzamide |
InChI |
InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI Key |
FGLVDQJYFIHDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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